molecular formula C37H52O7 B14025074 3beta-(4-Hydroxybenzoyloxy)-21beta,29-dihydroxyserrat-14-en-24-oic acid

3beta-(4-Hydroxybenzoyloxy)-21beta,29-dihydroxyserrat-14-en-24-oic acid

Cat. No.: B14025074
M. Wt: 608.8 g/mol
InChI Key: CMBKJSYUCWJEIW-CMFKGNOUSA-N
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Description

3beta-(4-Hydroxybenzoyloxy)-21beta,29-dihydroxyserrat-14-en-24-oic acid is a complex organic compound that belongs to the class of hydroxybenzoic acids. These compounds are known for their aromatic carboxylic acid structure, which includes a benzene ring with a carboxyl group and one or more hydroxyl groups. Hydroxybenzoic acids are prominent for their biochemical and antioxidant capabilities, making them significant in various scientific and industrial applications .

Preparation Methods

The preparation of 3beta-(4-Hydroxybenzoyloxy)-21beta,29-dihydroxyserrat-14-en-24-oic acid involves several synthetic routes. One common method includes the esterification of 4-hydroxybenzoic acid with appropriate alcohols under acidic conditions. The reaction typically requires a catalyst such as sulfuric acid and is conducted at elevated temperatures to facilitate the esterification process . Industrial production methods often involve the use of biotechnological approaches, such as the microbial synthesis of 4-hydroxybenzoic acid from shikimate pathway intermediates .

Chemical Reactions Analysis

3beta-(4-Hydroxybenzoyloxy)-21beta,29-dihydroxyserrat-14-en-24-oic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The compound can also participate in substitution reactions with halogens or other electrophiles. Major products formed from these reactions include derivatives with modified functional groups, such as hydroxyl or carboxyl groups .

Scientific Research Applications

This compound has a wide range of scientific research applications. In chemistry, it is used as an intermediate for synthesizing more complex molecules. In biology, it serves as a model compound for studying the biochemical pathways involving hydroxybenzoic acids. In medicine, it is investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects. Industrially, it is used in the production of high-performance polymers and other value-added products .

Mechanism of Action

The mechanism of action of 3beta-(4-Hydroxybenzoyloxy)-21beta,29-dihydroxyserrat-14-en-24-oic acid involves its interaction with specific molecular targets and pathways. The compound is known to activate certain receptors, such as HCA1 and HCA2, which play a role in regulating lipid metabolism. By binding to these receptors, the compound can suppress lipolysis in adipocytes, contributing to the management of dyslipidemia .

Comparison with Similar Compounds

3beta-(4-Hydroxybenzoyloxy)-21beta,29-dihydroxyserrat-14-en-24-oic acid can be compared with other hydroxybenzoic acids, such as salicylic acid, p-hydroxybenzoic acid, and protocatechuic acid. While all these compounds share a similar aromatic carboxylic acid structure, this compound is unique due to its additional hydroxyl and ester functional groups, which confer distinct chemical and biological properties .

Properties

Molecular Formula

C37H52O7

Molecular Weight

608.8 g/mol

IUPAC Name

(3S,6R,7R,8S,11R,12S,15S,16R,19R,20S,21R)-19-hydroxy-8-(4-hydroxybenzoyl)oxy-20-(hydroxymethyl)-3,7,11,16,20-pentamethylpentacyclo[13.8.0.03,12.06,11.016,21]tricos-1(23)-ene-7-carboxylic acid

InChI

InChI=1S/C37H52O7/c1-33-17-14-28-35(3,19-16-30(37(28,5)32(42)43)44-31(41)22-6-9-24(39)10-7-22)26(33)13-11-25-23(20-33)8-12-27-34(25,2)18-15-29(40)36(27,4)21-38/h6-10,25-30,38-40H,11-21H2,1-5H3,(H,42,43)/t25-,26-,27+,28+,29+,30-,33-,34+,35+,36+,37+/m0/s1

InChI Key

CMBKJSYUCWJEIW-CMFKGNOUSA-N

Isomeric SMILES

C[C@@]12CC[C@@H]3[C@@]([C@H]1CC[C@H]4C(=CC[C@@H]5[C@@]4(CC[C@H]([C@]5(C)CO)O)C)C2)(CC[C@@H]([C@]3(C)C(=O)O)OC(=O)C6=CC=C(C=C6)O)C

Canonical SMILES

CC12CCC3C(C1CCC4C(=CCC5C4(CCC(C5(C)CO)O)C)C2)(CCC(C3(C)C(=O)O)OC(=O)C6=CC=C(C=C6)O)C

Origin of Product

United States

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